molecular formula C9H12ClN3O B2681417 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine CAS No. 1540005-76-2

5-chloro-N-(oxan-4-yl)pyrimidin-2-amine

Cat. No. B2681417
CAS RN: 1540005-76-2
M. Wt: 213.67
InChI Key: GHFICXAPEMOYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(oxan-4-yl)pyrimidin-2-amine, also known as CP-547,632, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidine derivatives and has a molecular weight of 261.7 g/mol. CP-547,632 has been shown to possess potent antitumor activity in preclinical studies, making it a promising candidate for cancer therapy.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis and characterization of heterocyclic compounds, such as pyrimidine linked pyrazole heterocyclics, have been a focal point of research. These compounds are synthesized through microwave irradiative cyclocondensation and evaluated for their insecticidal and antibacterial potential, demonstrating the versatility of pyrimidine derivatives in creating biologically active molecules (Deohate & Palaspagar, 2020).

Chlorination and Functionalization

Studies on the chlorination of pyrimidin-4-ols to produce various derivatives show the chemical reactivity and functionalization possibilities of pyrimidine compounds. These processes yield chloro derivatives with potential applications in further chemical transformations (Harnden & Hurst, 1990).

Antimicrobial and Insecticidal Activities

The evaluation of pyrimidine derivatives for their antimicrobial and insecticidal activities is a significant area of research. These studies provide insights into the potential of these compounds in developing new pesticides and antibacterial agents, demonstrating their importance in addressing global health challenges (Deohate & Palaspagar, 2020).

Corrosion Inhibition

Pyrimidine derivatives have been investigated for their role in corrosion inhibition, particularly for mild steel in hydrochloric acid solutions. These studies reveal the compounds' effectiveness in protecting metal surfaces, indicating their potential industrial applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Novel Synthesis Methods

Research into novel synthesis methods for creating pyrimidine derivatives, including 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine, showcases the ongoing development of efficient and innovative approaches to synthesize these compounds. These methods enable the production of diverse molecules with potential applications in pharmaceuticals and materials science (El-Deeb, Ryu, & Lee, 2008).

Mechanism of Action

Pyrimidinamines derivatives act as mitochondrial complex I electron transport inhibitors (MET I). More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives . The specific mechanism of action for “5-chloro-N-(oxan-4-yl)pyrimidin-2-amine” is not available in the current resources.

properties

IUPAC Name

5-chloro-N-(oxan-4-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFICXAPEMOYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.